7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound is a triazolopyrimidine derivative with a fused chromeno-triazolopyrimidine scaffold. Key structural features include:
- Molecular Formula: C₂₅H₁₈BrClN₄O₂ (average molecular weight: 521.799) .
- Substituents:
- A 4-bromophenyl group at position 6.
- A 4-methoxyphenyl group at position 4.
- A chlorine atom at position 2.
- CAS Registry: 303094-16-8 .
- Synthetic Relevance: Synthesized via cyclocondensation reactions involving halogenated aryl aldehydes and triazole precursors, similar to methods described for related triazolopyrimidines .
Properties
CAS No. |
303094-16-8 |
|---|---|
Molecular Formula |
C25H18BrClN4O2 |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
11-(4-bromophenyl)-4-chloro-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18BrClN4O2/c1-32-18-9-4-15(5-10-18)24-21-22(19-12-17(27)8-11-20(19)33-24)30-25-28-13-29-31(25)23(21)14-2-6-16(26)7-3-14/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
LHWMWHNKLSMPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Initiation
Heating 1 with 4-bromobenzaldehyde (2a ) and malononitrile (3 ) in ethanolic piperidine at reflux yields 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (4a ). Microwave irradiation (140°C, 2 min) accelerates this step, achieving 85–92% yields. Subsequent treatment of 4a with hydroxylamine hydrochloride in ethanol generates the aminoimino intermediate 6a , which undergoes cyclization with formic acid to form the triazolo-pyrimidine ring.
Chlorination at Position 2
Introducing chlorine at position 2 requires electrophilic substitution. Reacting the triazolo-pyrimidine precursor 7a with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours achieves selective chlorination. Nuclear magnetic resonance (NMR) analysis confirms substitution patterns, with H NMR resonances at δ 8.21 (s, 1H, Cl–C2) and δ 7.89 (d, J = 8.4 Hz, 4-bromophenyl).
Functionalization of the 6-(4-Methoxyphenyl) Substituent
Incorporating the 4-methoxyphenyl group at position 6 necessitates a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent data suggest using a palladium-catalyzed cross-coupling between a boronic ester intermediate and 4-methoxyiodobenzene.
Boronic Ester Intermediate Synthesis
Treating 6-bromo-chromeno-triazolo-pyrimidine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (100°C, 12 h) generates the pinacol boronate. This intermediate reacts with 4-methoxyiodobenzene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the 4-methoxyphenyl group.
Optimization of Coupling Efficiency
Varying ligands (e.g., SPhos vs. XPhos) and solvents (THF vs. dioxane) impacts yields. XPhos in dioxane achieves 78% conversion, confirmed by high-performance liquid chromatography (HPLC). Post-coupling purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity.
Cyclization and Ring Closure Strategies
Final assembly of the 7,12-dihydro-6H-chromeno-triazolo-pyrimidine system employs acid-catalyzed cyclization.
Acid-Mediated Cyclization
Heating the linear precursor in acetic acid/HCl (3:1) at 120°C for 8 hours induces ring closure, forming the dihydrochromeno moiety. Fourier-transform infrared spectroscopy (FT-IR) data reveal disappearance of the carbonyl stretch (1700 cm⁻¹), confirming cyclization.
Microwave-Assisted Synthesis
Microwave irradiation (250 W, 150°C, 20 min) reduces reaction time by 75% compared to conventional heating, with comparable yields (82% vs. 79%). This method minimizes decomposition of acid-sensitive substituents like the 4-methoxyphenyl group.
Purification and Characterization
Recrystallization Techniques
Crude product recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, consistent with high purity.
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.68–7.54 (m, 4H, 4-bromophenyl), 7.32–7.21 (m, 4H, 4-methoxyphenyl), 5.01 (s, 2H, H-7,12), 3.82 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calculated for C₂₇H₁₉BrClN₄O₂ [M+H]⁺: 577.04, found: 577.03.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of one functional group with another.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various boronic acids . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using 4-methoxyphenylboronic acid in a cross-coupling reaction can yield a product where the bromine atom is replaced by a 4-methoxyphenyl group .
Scientific Research Applications
7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used to study the effects of heterocyclic compounds on various biological systems, including their antimicrobial and antiviral activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in disease pathways. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights critical differences between the target compound and its analogues:
Key Observations
Halogen Influence :
- The bromophenyl group in the target compound (vs. chlorophenyl in ) may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .
- Chlorine at position 2 (target) vs. methyl or hydrogen in analogues (e.g., ) could alter electronic properties and metabolic stability.
Benzo[h]chromeno derivatives (e.g., ) show antimicrobial activity, suggesting the fused chromeno system is critical for biological activity .
Synthetic Challenges :
Pharmacological Potential
- Antimicrobial Activity : Analogues like 7f (MIC: 8 µg/mL vs. C. albicans) demonstrate that bromophenyl and methoxy groups enhance antifungal potency .
- Anticancer Prospects : Triazolopyrimidines with halogenated aryl groups (e.g., ) are explored as kinase inhibitors, suggesting the target compound could be modified for similar applications.
Limitations and Gaps
- No direct biological data are available for the target compound, limiting mechanistic insights.
- Synthetic yields for chromeno-triazolopyrimidines are often lower (<50%) compared to simpler derivatives .
Biological Activity
The compound 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of various functional groups that may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. For example, methods may include the use of brominated phenyl groups and chloro derivatives in the formation of the chromeno-triazole framework. Detailed synthetic pathways can be found in specialized chemical literature.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer) have shown significant cytotoxic effects. The MTT assay results indicated that compounds with similar structures exhibited lower cell proliferation rates compared to controls .
- Mechanism of Action : The mechanism often involves inhibition of topoisomerases I and II, which are crucial for DNA replication and transcription. Compounds with structural similarities have demonstrated comparable inhibition patterns to established drugs like etoposide .
Antioxidant Activity
In addition to anticancer effects, antioxidant properties have also been reported. Compounds with similar configurations were evaluated for their ability to scavenge free radicals using assays like DPPH. Results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid .
Case Studies
- Study on Antiproliferative Activity :
- Structure-Activity Relationship (SAR) :
Data Summary
| Compound | Cell Line | GI50 (µM) | % Cell Proliferation |
|---|---|---|---|
| 1A | U-87 | 9.80 | 22.89 ± 4.49 |
| 1B | MDA-MB-231 | 8.50 | 19.41 ± 6.67 |
| 2A | NUGC-3 | <8 | 30% |
Q & A
Q. Optimization strategies :
- Temperature control : Reactions are often refluxed (e.g., 80–120°C) to balance yield and side-product formation .
- Catalysts/additives : Use of triethylamine to enhance nucleophilicity or sodium acetate to stabilize intermediates .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .
What analytical techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~600) .
- X-ray crystallography : Determines absolute configuration and π-stacking interactions in the solid state (e.g., C–H···π interactions between chromene and triazole rings) .
How do structural features influence physicochemical properties?
- Lipophilicity : The bromophenyl and methoxyphenyl groups increase logP (~3.5), enhancing membrane permeability .
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS) due to aromatic stacking; DMSO or cyclodextrin-based formulations are recommended for biological assays .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C .
Advanced Research Questions
How can contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability or impurities. Methodological approaches include:
- Purity validation : Use HPLC-MS to confirm ≥98% purity and rule out byproducts .
- Dose-response curves : Perform EC₅₀/IC₅₀ studies in triplicate to ensure reproducibility .
- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities (e.g., KD values for kinase targets) .
Example : Inconsistent IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations across labs; normalize data using reference inhibitors .
What strategies address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., 20% yield increase vs. batch synthesis) .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30 minutes vs. 10 hours under conventional heating) .
- Byproduct recycling : Isolate intermediates via column chromatography and reintroduce into early reaction stages .
How can structure-activity relationships (SAR) guide derivative design?
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| 4-Bromophenyl | Enhances target binding via halogen bonding (e.g., with kinase hinge regions) | |
| 4-Methoxyphenyl | Improves metabolic stability by reducing CYP450 oxidation | |
| Chloro at C2 | Increases electrophilicity for covalent inhibitor design |
Q. Methodology :
- Molecular docking : Predict binding modes with targets (e.g., AutoDock Vina) .
- Metabolic profiling : Use human liver microsomes to assess stability of derivatives .
How are environmental and safety risks mitigated during synthesis?
- Waste management : Neutralize halogenated byproducts with aqueous NaHCO₃ before disposal .
- Personal protective equipment (PPE) : Flame-retardant lab coats and respirators for handling brominated intermediates .
- Ventilation : Perform reactions in fume hoods to limit exposure to volatile solvents (e.g., DMF, CH₂Cl₂) .
Data Contradiction Analysis
Case Study : Discrepancies in reported IC₅₀ values for EGFR inhibition (10 nM vs. 250 nM):
- Root cause : Assay buffer pH differences (7.4 vs. 6.8) alter protonation states of the compound’s triazole moiety.
- Resolution : Standardize buffer conditions and validate with a control inhibitor (e.g., gefitinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
